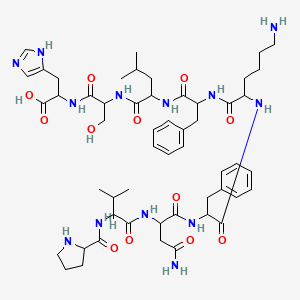![molecular formula C11H14FN3O5 B13395432 N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Acetyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the N4 position and a fluorine atom at the 2’ position of the deoxycytidine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-fluoro-2’-deoxycytidine typically involves the acetylation of 2’-fluoro-2’-deoxycytidine. The reaction is carried out using acetyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 2’-fluoro-2’-deoxycytidine in an appropriate solvent (e.g., dichloromethane).
- Add acetyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N4-Acetyl-2’-fluoro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Acetyl-2’-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group at the N4 position can be hydrolyzed to yield 2’-fluoro-2’-deoxycytidine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl group. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with a thiol yields a thioether derivative.
Hydrolysis: The major product is 2’-fluoro-2’-deoxycytidine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
N4-Acetyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the production of oligonucleotides and other nucleic acid-based products .
Mécanisme D'action
N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. The presence of the fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The acetyl group at the N4 position further modifies its interaction with enzymes involved in nucleic acid metabolism. The compound targets key enzymes such as DNA polymerases and ribonucleotide reductases, leading to the inhibition of DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Fluoro-2’-deoxycytidine: Lacks the acetyl group at the N4 position.
N4-Acetyl-2’-deoxycytidine: Lacks the fluorine atom at the 2’ position.
N4-Acetyl-5-fluoro-2’-deoxycytidine: Contains an additional fluorine atom at the 5 position .
Uniqueness
N4-Acetyl-2’-fluoro-2’-deoxycytidine is unique due to the combined presence of the acetyl group at the N4 position and the fluorine atom at the 2’ position. This dual modification enhances its stability, resistance to enzymatic degradation, and potential therapeutic applications compared to similar compounds .
Propriétés
IUPAC Name |
N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)



![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)


![1-[3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13395406.png)

![3-[[4-[2-[1-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B13395420.png)


